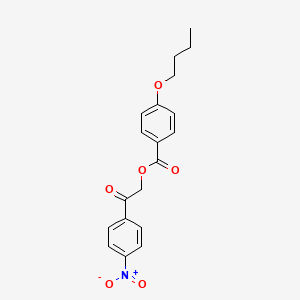![molecular formula C18H15F3N4O5 B10889037 (2,4-Dinitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B10889037.png)
(2,4-Dinitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-DINITROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound characterized by the presence of nitro groups, a trifluoromethyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-DINITROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves multiple steps:
-
Formation of the 2,4-dinitrophenyl intermediate: : This step involves the nitration of phenyl compounds to introduce nitro groups at the 2 and 4 positions. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and yield.
-
Introduction of the trifluoromethyl group: : The trifluoromethyl group can be introduced via electrophilic aromatic substitution using reagents such as trifluoromethyl iodide in the presence of a strong base like potassium tert-butoxide.
-
Formation of the piperazine ring: : The piperazine ring is typically synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under reflux conditions.
-
Coupling reactions: : The final step involves coupling the 2,4-dinitrophenyl intermediate with the piperazine derivative. This is often achieved through nucleophilic aromatic substitution reactions, where the nucleophilic piperazine attacks the electrophilic nitro-substituted aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Halogenating agents, strong bases or acids depending on the desired substitution.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2,4-DINITROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of the piperazine ring is particularly notable, as this moiety is found in many biologically active compounds, including antipsychotics and antihistamines.
Industry
In industrial applications, this compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the trifluoromethyl group, which can influence the electronic characteristics of the molecule.
Mechanism of Action
The mechanism of action of (2,4-DINITROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The nitro groups and the trifluoromethyl group can significantly affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2,4-DINITROPHENYL)PIPERAZINE: Lacks the trifluoromethyl group, which may result in different electronic properties and biological activities.
(3-TRIFLUOROMETHYL)PHENYL)PIPERAZINE:
Uniqueness
The combination of nitro groups, a trifluoromethyl group, and a piperazine ring in (2,4-DINITROPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE makes it unique
Properties
Molecular Formula |
C18H15F3N4O5 |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
(2,4-dinitrophenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H15F3N4O5/c19-18(20,21)12-2-1-3-13(10-12)22-6-8-23(9-7-22)17(26)15-5-4-14(24(27)28)11-16(15)25(29)30/h1-5,10-11H,6-9H2 |
InChI Key |
KQQGMHMHUGOCML-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B10888964.png)
![7-(1-ethyl-1H-pyrazol-4-yl)-1-(2-methylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10888969.png)

![6-{[1-(2,5-Dimethylphenyl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10888982.png)
![2-[(5E)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10888983.png)
![2-[(5E)-5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10888984.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10888988.png)
![Ethyl 5-acetyl-2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B10888993.png)
![1-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]naphthalen-2-yl 4-methylbenzenesulfonate](/img/structure/B10888999.png)

![Methyl 3-{[(3-methyl-4-nitrophenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B10889007.png)
![2-[(4-chlorophenyl)carbonyl]-N-[2-(3,4-diethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B10889011.png)
![1-(Furan-2-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B10889029.png)
![(4Z)-4-[1-(biphenyl-4-yl)ethylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10889032.png)
